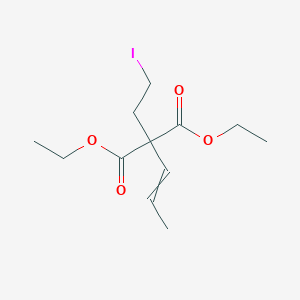
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes an iodoethyl group and a prop-1-en-1-yl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodoalkane under basic conditions. The reaction can be carried out using sodium ethoxide in ethanol as the base and solvent, respectively. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the iodoalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Catalysts like palladium or platinum can facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the prop-1-en-1-yl group can undergo addition reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl allylmalonate
- Diethyl diallylmalonate
- Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Comparison
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to similar compounds. For instance, Diethyl allylmalonate and Diethyl diallylmalonate lack the iodo group, making them less reactive in nucleophilic substitution reactions. The presence of the iodo group in this compound enhances its versatility in synthetic applications.
Properties
CAS No. |
150529-82-1 |
|---|---|
Molecular Formula |
C12H19IO4 |
Molecular Weight |
354.18 g/mol |
IUPAC Name |
diethyl 2-(2-iodoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19IO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
InChI Key |
MXTJHQSXNODFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCI)(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















